molecular formula C14H11BrO2 B1345410 4-Bromo-2'-methoxybenzophenone CAS No. 27428-65-5

4-Bromo-2'-methoxybenzophenone

Cat. No.: B1345410
CAS No.: 27428-65-5
M. Wt: 291.14 g/mol
InChI Key: JODQDJQTOLNYPX-UHFFFAOYSA-N
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Description

4-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 2’-position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 4-Bromo-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    EAS: Typically involves reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as FeBr3 or H2SO4.

    Nucleophilic Substitution: Utilizes nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.

    Oxidation: Employs oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    EAS: Substituted benzophenones with various functional groups.

    Nucleophilic Substitution: Phenols, amines, or other substituted benzophenones.

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-methoxybenzophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. Additionally, its bromine and methoxy substituents can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other chemical species .

Comparison with Similar Compounds

  • 4-Bromo-2,5-dimethoxybenzophenone
  • 4-Bromo-2-methoxyphenol
  • 2-Hydroxy-4-methoxybenzophenone

Comparison: 4-Bromo-2’-methoxybenzophenone is unique due to the specific positioning of the bromine and methoxy groups, which significantly influence its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct electrophilic and nucleophilic substitution patterns, making it valuable in targeted synthetic applications .

Properties

IUPAC Name

(4-bromophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODQDJQTOLNYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641455
Record name (4-Bromophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27428-65-5
Record name (4-Bromophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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